3-(4-oxo-4H-chromen-2-yl)phenyl methanesulfonate
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Overview
Description
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate: is a chemical compound with a unique structure that combines a chromenone moiety with a phenyl group linked via a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate typically involves the reaction of 3-(4-oxochromen-2-yl)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(4-oxochromen-2-yl)phenol+methanesulfonyl chloride→[3-(4-oxochromen-2-yl)phenyl] methanesulfonate
Industrial Production Methods
Industrial production of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Supercritical fluid technology can also be employed to enhance the reaction rate and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the chromenone can yield hydroxychromenes.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Hydroxychromenes.
Substitution: Corresponding amines or thiol derivatives.
Scientific Research Applications
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromenone moiety can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- [3-(4-oxochromen-2-yl)phenyl] acetate
- [3-(4-oxochromen-2-yl)phenyl] benzoate
- [3-(4-oxochromen-2-yl)phenyl] tosylate
Uniqueness
Compared to its analogs, [3-(4-oxochromen-2-yl)phenyl] methanesulfonate is unique due to its methanesulfonate ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical modifications or solubility characteristics .
Properties
CAS No. |
849-64-9 |
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Molecular Formula |
C16H12O5S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C16H12O5S/c1-22(18,19)21-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)20-16/h2-10H,1H3 |
InChI Key |
SQPVHYUANGPFFY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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